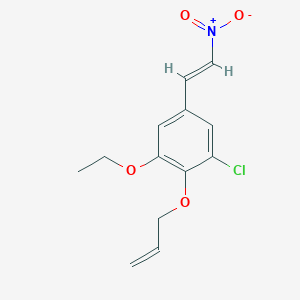![molecular formula C19H23N3OS2 B4707273 N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707273.png)
N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as DMTT, is a chemical compound that has been studied for its potential use in scientific research. DMTT belongs to the class of thiosemicarbazones, which are organic compounds that have been shown to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, which is an enzyme that is required for DNA synthesis. This compound has also been shown to induce oxidative stress in cancer cells, which leads to cell death. In addition, this compound has been found to inhibit the activity of farnesyltransferase, which is an enzyme that is involved in the post-translational modification of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of parasitic cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities. However, the exact mechanism of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide in lab experiments is its potential use in cancer treatment and parasitic infections. This compound has been shown to have anti-cancer and anti-parasitic activities in vitro and in vivo. In addition, this compound has been found to have anti-inflammatory and antioxidant activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for use in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One area of research could be to further investigate the mechanism of action of this compound, particularly in regards to its anti-cancer activity. Another area of research could be to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, research could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have anti-cancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2/c1-13-4-7-16(8-5-13)11-25-12-18(23)21-22-19(24)20-17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAADCBNPQMNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4707194.png)
![6-amino-1-(3-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4707199.png)


![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707223.png)

![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4707236.png)
![6-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4707239.png)
![N-[3-(acetylamino)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4707246.png)
![5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707251.png)
![1-ethyl-4-[(4-methylbenzylidene)amino]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4707258.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4707267.png)
![ethyl 3-(7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4707276.png)
![1-(diphenylmethyl)-4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4707290.png)